N-phenylpyrrolidine-2-carboxamide hydrochloride N-phenylpyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1078162-90-9
VCID: VC3352750
InChI: InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H
SMILES: C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol

N-phenylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 1078162-90-9

Cat. No.: VC3352750

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

N-phenylpyrrolidine-2-carboxamide hydrochloride - 1078162-90-9

Specification

CAS No. 1078162-90-9
Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
IUPAC Name N-phenylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H
Standard InChI Key QULLGQCXQHTTTF-UHFFFAOYSA-N
SMILES C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl
Canonical SMILES C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

N-phenylpyrrolidine-2-carboxamide hydrochloride is characterized by a pyrrolidine ring with a carboxamide group at the second position, connected to a phenyl group via the amide nitrogen. The hydrochloride salt formation enhances water solubility, improving its utility in biological applications. The stereochemistry at position 2 of the pyrrolidine ring can be specifically defined, with the (2R) enantiomer frequently studied in research contexts.

Physical and Chemical Properties

The compound exists as a solid salt with improved solubility in aqueous solutions compared to its free base form. This enhanced solubility makes it particularly suitable for pharmaceutical formulations and biological testing. The presence of the carboxamide group enables hydrogen bonding with biological targets, while the phenyl ring facilitates hydrophobic interactions, both contributing to its biological activity profile.

Molecular Data

Table 1: Key Molecular Properties of N-phenylpyrrolidine-2-carboxamide Hydrochloride

PropertyValue
CAS Number877597-96-1
Molecular FormulaC₁₁H₁₅ClN₂O
Molecular Weight226.70 g/mol
IUPAC Name(2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride
Canonical SMILESC1CC(NC1)C(=O)NC2=CC=CC=C2.Cl
Isomeric SMILESC1CC@@HC(=O)NC2=CC=CC=C2.Cl

Synthesis and Preparation

Synthetic Routes

The synthesis of N-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction between pyrrolidine-2-carboxylic acid (proline) and aniline derivatives. According to research by Ahsan and Amir, the synthesis pathway frequently utilizes pyrrolidine-2-carbonyl chloride as an intermediate . This approach allows for efficient amide bond formation under mild conditions.

Reaction Conditions

The synthesis generally proceeds through activation of the carboxylic acid group of pyrrolidine-2-carboxylic acid, followed by amide formation. Common reaction conditions include:

  • Conversion of pyrrolidine-2-carboxylic acid to the acid chloride using reagents such as phosphorus pentachloride (PCl₅) in the presence of acetyl chloride

  • Reaction of the resulting acid chloride with aniline or substituted anilines in acetone

  • Conversion to the hydrochloride salt through treatment with hydrochloric acid

The reaction typically requires controlled temperature conditions and anhydrous environments to ensure optimal yields .

Industrial Production Methods

Industrial production methods for N-phenylpyrrolidine-2-carboxamide hydrochloride may employ alternative coupling strategies that are more suitable for scale-up. These methods often utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Continuous flow reactors and automated systems may be implemented to ensure consistent quality and efficiency in large-scale production.

Chemical Reactivity

Types of Reactions

N-phenylpyrrolidine-2-carboxamide hydrochloride can participate in several chemical transformations:

  • Oxidation reactions - targeting the pyrrolidine ring or phenyl group

  • Reduction reactions - particularly of the carboxamide functionality

  • Nucleophilic substitution reactions - on the phenyl ring

  • Salt conversion reactions - exchanging the counterion

These reactions provide routes to structural modifications that can potentially enhance biological activity or alter physicochemical properties.

Common Reagents and Conditions

Oxidation reactions typically employ reagents such as potassium permanganate or hydrogen peroxide under acidic conditions. Reduction of the carboxamide group can be achieved using strong reducing agents like lithium aluminum hydride in anhydrous ether. Nucleophilic substitutions on the phenyl ring may utilize various nucleophiles including amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

Oxidation reactions may lead to hydroxylated derivatives or carboxylic acids, depending on reaction conditions and oxidizing agents. Reduction of the carboxamide group typically yields amine derivatives with altered biological properties. Substitution reactions on the phenyl ring produce compounds with modified electronic and steric properties that can influence receptor interactions.

Biological Activity and Applications

Medicinal Chemistry Applications

N-phenylpyrrolidine-2-carboxamide hydrochloride has diverse applications in medicinal chemistry research. Its structural features enable interactions with various biological targets, making it a valuable scaffold for drug discovery efforts. The compound serves as a building block for developing potential therapeutic agents for neurological disorders, pain management, and other conditions.

Anticonvulsant Properties

Research by Ahsan and Amir has demonstrated that N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives exhibit anticonvulsant activity. These compounds were evaluated using the maximal electroshock seizure (MES) test in mice, a standard model for assessing anticonvulsant efficacy . The incorporation of various substituents on the phenyl ring modulates anticonvulsant potency, with certain substitution patterns showing enhanced activity.

Other Biological Activities

Activity TypeObservationsPotential Applications
NeuroprotectionModulation of neurotransmitter systemsNeurodegenerative diseases
Pain modulationInteractions with pain receptorsAnalgesic development
Enzyme interactionsEffects on specific enzymesEnzyme inhibitor development
AnticonvulsantActivity in MES modelsEpilepsy treatment

Mechanism of Action

Molecular Targets

The mechanism of action of N-phenylpyrrolidine-2-carboxamide hydrochloride involves interactions with specific molecular targets. While the precise targets vary depending on the specific biological context, research suggests potential interactions with:

  • Neurotransmitter receptors - influencing neural signaling pathways

  • Ion channels - particularly those involved in neuronal excitability

  • Specific enzymes - modulating metabolic or signaling pathways

The compound's structural features allow for specific binding interactions that are essential for its biological effects. The carboxamide group may form hydrogen bonds with receptor binding sites, while the phenyl ring can engage in π-π interactions with aromatic amino acid residues in target proteins.

Structure-Activity Relationships

Structure-activity relationship studies of N-phenylpyrrolidine-2-carboxamide derivatives reveal important insights into the molecular features that influence biological activity. Modifications to the phenyl ring, particularly with electron-withdrawing or electron-donating groups, significantly affect potency and selectivity for various targets. Additionally, the stereochemistry at position 2 of the pyrrolidine ring plays a crucial role in determining biological activity, with specific enantiomers showing preferential activity profiles.

Comparative Analysis

Similar Compounds

Several structurally related compounds share features with N-phenylpyrrolidine-2-carboxamide hydrochloride:

  • Pyrrolidine derivatives - simpler compounds containing the basic five-membered nitrogen-containing ring

  • Pyrrolidine-2,5-dione derivatives - containing additional carbonyl functionalities

  • Prolinol and derivatives - featuring hydroxyl groups instead of carboxamide functionalities

These related compounds often demonstrate different biological activities and physicochemical properties, highlighting the importance of specific structural features in determining function.

Distinctive Features

N-phenylpyrrolidine-2-carboxamide hydrochloride possesses several distinctive features that differentiate it from related compounds:

  • The specific substitution pattern combining the pyrrolidine ring with a phenyl-linked carboxamide

  • Enhanced water solubility due to the hydrochloride salt formation

  • Unique three-dimensional conformation that enables specific interactions with biological targets

  • Potential for stereoselectivity due to the chiral center at position 2 of the pyrrolidine ring

These distinctive features contribute to its unique biological activity profile and potential therapeutic applications.

Research Findings and Case Studies

Neuroprotective Effects

Research has investigated the neuroprotective potential of N-phenylpyrrolidine-2-carboxamide hydrochloride in cellular models of oxidative stress. Studies suggest that the compound may protect neuronal cells from damage by modulating neurotransmitter systems and influencing cellular pathways associated with neurodegeneration. This neuroprotective activity has implications for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Pain Modulation Studies

Preliminary studies on pain modulation have shown promising results for N-phenylpyrrolidine-2-carboxamide hydrochloride and its derivatives. Animal models of chronic pain have demonstrated decreased pain sensitivity following administration of these compounds, suggesting potential applications in analgesic development. The mechanisms underlying these effects likely involve interactions with receptors and pathways involved in pain perception and processing.

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